Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine
Description
Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine is a diphenylmethane derivative structurally characterized by a phenoxyethylamine backbone substituted with a benzyl (phenylmethyl) group at the para-position of the phenyl ring and a dimethylamino group at the terminal ethylamine moiety. Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in breast cancer therapy, while DPPE is a chemopotentiator and intracellular histamine antagonist with cytoprotective properties . Both compounds interact with antiestrogen binding sites (AEBS), which are distinct from estrogen receptors and associated with histamine signaling and cholesterol metabolism .
Properties
Molecular Formula |
C43H48N2O2 |
|---|---|
Molecular Weight |
624.9 g/mol |
IUPAC Name |
2-[4-[[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl]-phenylmethyl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C43H48N2O2/c1-6-41(33-13-9-7-10-14-33)43(38-23-27-40(28-24-38)47-32-30-45(4)5)37-19-17-35(18-20-37)42(34-15-11-8-12-16-34)36-21-25-39(26-22-36)46-31-29-44(2)3/h7-28,42H,6,29-32H2,1-5H3/b43-41+ |
InChI Key |
CAAILVUTOAUEHL-BOMCYIIUSA-N |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)\C4=CC=C(C=C4)OCCN(C)C)/C5=CC=CC=C5 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)C4=CC=C(C=C4)OCCN(C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine typically involves the reaction of 4-(phenylmethyl)phenol with N,N-dimethyl-2-chloroethanamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the chloroethanamine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted aromatic compounds .
Scientific Research Applications
Tamoxifen, also known as Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, is a selective estrogen receptor modulator (SERM) widely recognized for its applications in breast cancer treatment and prevention. It acts by binding to estrogen receptors and can exert both estrogenic and antiestrogenic effects depending on the tissue. In breast tissue, tamoxifen functions as an estrogen antagonist, inhibiting the proliferation of cells driven by estrogen, while in other tissues like bone and the uterus, it can act as an agonist, promoting growth and function.
Primary Applications
- Treatment and Prevention of Breast Cancer Tamoxifen is mainly used in the treatment and prevention of breast cancer. It is effective against estrogen receptor-positive breast cancer .
- Estrogen Receptor Modulation Tamoxifen's biological activity is characterized by its dual role as an estrogen receptor modulator.
Tamoxifen Derivatives and their Affinity
Tamoxifen Interactions
Research and Target Proteins
Mechanism of Action
The mechanism of action of Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine involves its interaction with estrogen receptors. It competes with estrogen for binding to the receptor, thereby inhibiting the estrogen-mediated proliferation of cancer cells. Additionally, it has been shown to induce apoptosis in cancer cells by modulating various signaling pathways and molecular targets .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Compounds
| Compound Name | Core Structure | Key Substituents | Primary Targets |
|---|---|---|---|
| Tamoxifen | Triphenylethylene | -N,N-Dimethylaminoethoxy chain | Estrogen receptor (ER), AEBS, PKC |
| DPPE (Tesmilifene) | Diphenylmethane | -N,N-Diethylaminoethoxy, 4-benzylphenoxy | AEBS, histamine receptors, CYP3A4 |
| 4-Hydroxytamoxifen | Triphenylethylene (metabolite) | -N,N-Dimethylaminoethoxy, 4-hydroxyl | ER (higher affinity than Tamoxifen) |
| Toremifene | Chlorinated triphenylethylene | -N,N-Dimethylaminoethoxy, 4-chloro | ER, AEBS (similar to Tamoxifen) |
Key Observations :
- Tamoxifen and DPPE share AEBS binding but differ in core structure and side chains. Tamoxifen’s triphenylethylene backbone allows ER modulation, whereas DPPE’s diphenylmethane structure favors histamine antagonism and chemopotentiation .
- Toremifene , a chlorinated Tamoxifen analog, retains ER affinity but exhibits altered metabolic stability and toxicity .
Mechanistic Differences
Antiestrogen Binding Site (AEBS) Interactions
- Tamoxifen : Binds AEBS (Kd ~50 nM) and inhibits protein kinase C (PKC)-mediated phosphorylation at high concentrations (IC₅₀ >500 µM). Its antiproliferative effects in ER-negative cells correlate with AEBS-mediated histamine antagonism .
- DPPE : Exhibits higher AEBS affinity (Ki = 0.83 µM for histamine binding) and selectively antagonizes histamine signaling without inhibiting PKC. This mechanism enhances cytotoxicity of anthracyclines like doxorubicin by modulating CYP3A4 metabolism .
Estrogen Receptor (ER) Modulation
- Tamoxifen : Acts as a competitive ER antagonist in breast tissue but exhibits agonist effects in bone and endometrium. Its metabolite, 4-hydroxytamoxifen, has 100-fold higher ER affinity .
- DPPE : Lacks ER binding but indirectly potentiates chemotherapy by altering intracellular histamine levels, which regulate tumor-initiating cell survival .
Clinical Efficacy and Toxicity
Table 2: Clinical Trial Outcomes of Tamoxifen and DPPE
Key Observations :
- Tamoxifen ’s long-term toxicity (endometrial cancer, thromboembolism) contrasts with DPPE’s acute effects (CYP3A4 interactions, phospholipidosis) .
Synergy with Chemotherapy
- Tamoxifen: Synergizes with cisplatin in melanoma by stabilizing AEBS, enhancing DNA damage response .
- DPPE : Enhances doxorubicin efficacy by inhibiting histamine binding to CYP3A4, increasing intracellular drug retention .
Biological Activity
Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, commonly referred to as a derivative of tamoxifen, exhibits significant biological activity primarily in the context of breast cancer treatment and various other therapeutic applications. This article delves into its mechanisms of action, structure-activity relationships, clinical implications, and recent research findings.
Tamoxifen functions as a selective estrogen receptor modulator (SERM), primarily acting on estrogen receptor-positive (ER+) breast cancer cells. The compound inhibits the binding of estrogen to its receptor, thereby reducing the proliferation of cancer cells. It also induces apoptosis through various pathways, including:
- Inhibition of Protein Kinase C (PKC) : Tamoxifen has been shown to inhibit PKC, which is crucial for cell signaling related to growth and survival. This inhibition leads to decreased DNA synthesis and promotes apoptotic pathways in cancer cells .
- Alteration of Intracellular Calcium Levels : Tamoxifen administration results in increased intracellular and mitochondrial calcium ion levels, further contributing to its apoptotic effects .
- Modulation of Growth Factors : The compound reduces levels of tumor growth factor α and insulin-like growth factor 1, which are known to stimulate tumor growth .
Structure-Activity Relationships
Research has indicated that the biological activity of tamoxifen derivatives is closely linked to their chemical structure. For instance:
- PKC Translocation : Studies have demonstrated that certain structural features are necessary for tamoxifen's ability to induce PKC translocation in MCF-7 breast cancer cells. Compounds lacking specific functional groups were found to be inactive .
- Antiproliferative Effects : The relationship between the chemical structure and the ability to inhibit cell growth has been established, with derivatives showing varying degrees of efficacy against different cancer cell lines .
Clinical Implications
Tamoxifen is widely used in clinical settings for the treatment and prevention of ER+ breast cancer. Its long half-life allows for sustained therapeutic effects, making it a cornerstone in breast cancer therapy since its FDA approval in 1977. The recommended dosage typically ranges around 20 mg daily .
Case Studies
- Breast Cancer Treatment : A study highlighted the efficacy of tamoxifen derivatives in enhancing the effects of chemotherapeutic agents like doxorubicin. In clinical trials, these derivatives improved overall survival rates among breast cancer patients .
- Ovarian Protection : Recent research indicates that tamoxifen can prevent follicle loss during chemotherapy, suggesting potential applications in preserving fertility among women undergoing cancer treatment .
Recent Research Findings
Recent studies have explored various aspects of tamoxifen derivatives and their biological activities:
- Antibacterial Activity : Some tamoxifen derivatives have shown promising antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), indicating a potential new application beyond oncology .
- Endosomal Trafficking : Research has demonstrated that tamoxifen compounds can block retrograde trafficking of bacterial toxins, providing insights into their protective mechanisms against cellular damage .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic routes are employed to produce Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, and how is structural fidelity validated?
- Methodology : Synthesis typically involves nucleophilic substitution of 4-(phenylmethyl)phenol with N,N-dimethyl-2-chloroethanamine under inert conditions. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. For analogs like DPPE (a diethyl variant), intermediates such as 4-hydroxybenzophenone are alkylated with bromoethylamine derivatives .
Q. Which in vitro models are appropriate for initial cytotoxicity screening of this compound?
- Methodology : Use multidrug-resistant (MDR) cell lines (e.g., P-glycoprotein-positive Chinese hamster lung cells) to assess selective cytotoxicity. The MTT assay quantifies viability, while flow cytometry with Annexin V/PI staining evaluates apoptosis. Comparative studies with parental cell lines (e.g., AUX B1 vs. CH⁶RC5) help distinguish target-specific effects from baseline toxicity .
Q. How does the compound interact with the microsomal antiestrogen binding site (AEBS)?
- Methodology : Competitive binding assays using radiolabeled ligands (e.g., [³H]-tamoxifen) in microsomal fractions isolate AEBS affinity. Structural analogs like DPPE show high selectivity for AEBS over estrogen receptors (ERα/β), confirmed via displacement studies with 7-ketocholesterol, a cholesterol-derived AEBS ligand .
Advanced Research Questions
Q. How can researchers design combination therapies to enhance chemosensitization while minimizing toxicity?
- Methodology : Co-administer the compound with chemotherapeutics (e.g., cyclophosphamide or doxorubicin) using staggered dosing. Preclinical studies in xenograft models should optimize timing (e.g., DPPE infusion 60 minutes prior to chemotherapy) to maximize tumor uptake and protect normal tissues. Toxicity is assessed via hematological profiling (bone marrow suppression) and organ histopathology .
Q. What strategies address contradictory clinical trial outcomes, such as improved overall survival (OS) without progression-free survival (PFS) benefit?
- Methodology : Employ landmark analysis and multivariate Cox regression to isolate OS drivers. In phase III trials (e.g., DPPE + doxorubicin vs. doxorubicin alone), OS superiority despite neutral PFS may reflect long-term immune modulation or delayed metabolic effects. Validate hypotheses using circulating tumor DNA (ctDNA) dynamics and post-trial biomarker studies .
Q. How can blood-brain barrier (BBB) permeability be leveraged for brain metastasis studies?
- Methodology : Use in vitro BBB models (e.g., primary mouse cerebral endothelial cell monolayers) to measure transendothelial electrical resistance (TEER) and paracellular leakage. DPPE increases BBB permeability via histamine receptor antagonism, enabling enhanced CNS delivery of co-administered drugs. In vivo validation requires MRI-based tracking of gadolinium chelates in metastatic brain tumors .
Data Analysis and Interpretation
Q. What statistical approaches reconcile discrepancies between in vitro potency and in vivo efficacy?
- Methodology : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability and metabolite formation. For example, DPPE’s in vitro IC₅₀ (1–5 µM) may not translate directly due to rapid hepatic clearance. Population PK models with Monte Carlo simulations predict effective dosing thresholds in heterogeneous patient cohorts .
Q. How do researchers differentiate on-target AEBS effects from off-target histamine receptor interactions?
- Methodology : Use CRISPR-engineered AEBS-knockout cell lines to isolate histamine-mediated effects. In wild-type vs. knockout models, compare responses to DPPE and selective histamine antagonists (e.g., cetirizine). Transcriptomic profiling (RNA-seq) further identifies pathways modulated exclusively via AEBS .
Notes for Rigorous Research
- Structural analogs : Replace dimethyl groups with diethyl (DPPE) or pyrrolidino (PBPE) to study substituent effects on AEBS affinity .
- Toxicity screening : Prioritize in vitro cardiotoxicity assays (hERG channel inhibition) and hepatocyte spheroids for metabolic stability .
- Clinical translation : Partner with pharmacogenomics consortia to identify patient subsets with AEBS overexpression (e.g., ER-negative breast cancer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
